molecular formula C13H15N3O4 B7339988 (2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid

(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid

Katalognummer: B7339988
Molekulargewicht: 277.28 g/mol
InChI-Schlüssel: MDLVTSXJARVGGL-WCBMZHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase inhibitors. This compound has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Wirkmechanismus

(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid inhibits the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response. By inhibiting the activity of Janus kinases, this compound can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects. This compound can reduce the production of various cytokines and chemokines that play a role in inflammation and immune response. By reducing the production of these molecules, this compound can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of (2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid is its specificity for Janus kinases. This compound has been shown to selectively inhibit the activity of Janus kinases without affecting other kinases, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of (2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more soluble formulations of the compound to improve its bioavailability and pharmacokinetics. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other autoimmune and inflammatory diseases. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of (2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid involves a multi-step process that includes the preparation of key intermediates, such as (2R,3S)-3-hydroxy-2-methylpropanoic acid and 2-cyclopropylpyrimidine-4-carboxylic acid. The final step involves the condensation of these intermediates to form the desired compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response. By inhibiting the activity of Janus kinases, this compound can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases.

Eigenschaften

IUPAC Name

(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c17-12(16-8-4-6-20-10(8)13(18)19)9-3-5-14-11(15-9)7-1-2-7/h3,5,7-8,10H,1-2,4,6H2,(H,16,17)(H,18,19)/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLVTSXJARVGGL-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)NC3CCOC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1NC(=O)C2=NC(=NC=C2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.